2-(2,2-Dimethylpropanoyl)-4-methylcyclohexan-1-one
Description
2-(2,2-Dimethylpropanoyl)-4-methylcyclohexan-1-one is a substituted cyclohexanone derivative featuring a pivaloyl (2,2-dimethylpropanoyl) group at position 2 and a methyl group at position 4. This compound belongs to the class of ketones with bulky substituents, which influence its steric and electronic properties. For instance, the closely related 2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one (CAS 1340072-06-1) has a molecular formula of C₁₃H₂₂O₂ and a molecular weight of 210.31 g/mol, with storage conditions typically requiring protection from light and moisture . The methyl and pivaloyl groups likely confer high thermal stability and reduced solubility in polar solvents due to steric hindrance and hydrophobic effects.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoyl)-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-8-5-6-10(13)9(7-8)11(14)12(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
TXBOVKTZHPQCOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1)C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropanoyl)-4-methylcyclohexan-1-one typically involves the acylation of 4-methylcyclohexanone with 2,2-dimethylpropanoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction conditions often include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropanoyl)-4-methylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Dimethylpropanoyl)-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-4-methylcyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-(2,2-Dimethylpropanoyl)-4-methylcyclohexan-1-one and analogous compounds:
Key Structural and Functional Differences:
Substituent Bulk and Position: The pivaloyl group in the target compound introduces significant steric hindrance compared to smaller acyl groups (e.g., acetyl). This bulk reduces nucleophilic attack at the carbonyl carbon, enhancing stability in reactive environments. 4-Methyl vs.
Electronic Effects: The cyclohexenone derivative () contains a conjugated enone system, increasing electrophilicity at the β-carbon and enabling Michael addition reactions. In contrast, the saturated cyclohexanone core of the target compound lacks this reactivity . The dimethylamino group in 4-(Dimethylamino)-4-phenylcyclohexan-1-one () introduces basicity and hydrogen-bonding capacity, making it suitable for coordination chemistry or drug design .
For example, MK-6892 (), a large-molecule HCAR2 agonist, demonstrates that steric bulk can mitigate side effects (e.g., flushing) by optimizing receptor binding .
Biological Activity
2-(2,2-Dimethylpropanoyl)-4-methylcyclohexan-1-one is a compound with significant potential in various biological applications. Its unique structural features contribute to its diverse biological activities, which include anti-inflammatory, neuroprotective, and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure
The compound has the following chemical structure:
It features a cyclohexanone core with a dimethylpropanoyl substituent, which is critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases.
- Neuroprotective Properties : Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
- Anticancer Activity : Preliminary research suggests that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Pro-inflammatory Cytokines : It may reduce levels of cytokines such as TNF-alpha and IL-6.
- Activation of Neuroprotective Pathways : The compound appears to activate pathways involved in neuronal survival and stress resistance.
- Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways via caspase activation.
Data Table: Summary of Biological Activities
| Activity Type | Effect/Outcome | Reference |
|---|---|---|
| Anti-inflammatory | Reduced TNF-alpha levels | |
| Neuroprotective | Increased neuronal survival | |
| Anticancer | Inhibition of cell proliferation |
Case Study 1: Anti-inflammatory Activity
A study evaluated the effects of this compound on a rat model of arthritis. Results indicated a significant reduction in joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell lines demonstrated that treatment with this compound led to a marked decrease in cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes.
Case Study 3: Anticancer Potential
Research involving various cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis. The study highlighted its potential as a lead compound for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
